molecular formula C8H8BrN3 B7966335 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7966335
M. Wt: 226.07 g/mol
InChI Key: ZGSFQUYONIPIJE-UHFFFAOYSA-N
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Description

6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction conditions include using dry toluene as a solvent at 140°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and broad substrate scope make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Cyclization Reactions: Formation of additional fused rings through intramolecular cyclization.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents.

    Cyclization: Conditions often involve heating with bases like potassium carbonate in solvents such as dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases like cancer and diabetes .

Comparison with Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: Shares the triazole-pyridine core but lacks the bromine and methyl substitutions.

    Triazolo[4,3-b]pyridazine: Another triazole-fused heterocycle with different biological activities and applications.

Uniqueness: 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

6-bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFQUYONIPIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of acetic anhydride (12.22 mL, 129 mmol) in THF (10 mL) was added over a 10 min period to a suspension of 5-bromo-2-hydrazinyl-3-methylpyridine (25 g, 118 mmol) (Step 130.5) in dioxane (125 mL) and acetic acid (25 mL), at rt. The reaction mixture was stirred for 10 min at rt, heated to 100° C., stirred for 7 h at this temperature, and concentrated. The solid residue was purified by trituration with TBME to provide the title compound (25.7 g) as a colorless solid. tR: 0.39 min (LC-MS 2); ESI-MS: 225.9 [M+H]+ (LC-MS 2).
Quantity
12.22 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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